1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride
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Overview
Description
1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a thiazole ring, and a phenyl ring
Mechanism of Action
Target of Action
Indole and thiazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the receptors they interact with
Biochemical Pathways
Indole and thiazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities
Biochemical Analysis
Biochemical Properties
1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known for its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties . This compound can interact with enzymes such as oxidoreductases and transferases, influencing their activity and stability. The interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound influences cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The thiazole ring can form stable complexes with metal ions, which are essential cofactors for many enzymes . This binding can either inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the nucleus, through post-translational modifications or interaction with targeting signals . This localization can affect its ability to modulate cellular processes, such as energy production in mitochondria or gene expression in the nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method includes the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and N,N-diethylthiourea under specific conditions to form the thiazole derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various studies, showing potential as an antimicrobial or antifungal agent.
Medicine: Research has indicated its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Its unique properties make it suitable for applications in material science and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
Thiazole derivatives
Phenyl-containing molecules
Other ethoxy-substituted compounds
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Properties
IUPAC Name |
1-[4-ethoxy-3-[(2-imino-1,3-thiazol-3-yl)methyl]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c1-3-18-13-5-4-11(10(2)17)8-12(13)9-16-6-7-19-14(16)15;/h4-8,15H,3,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGFYQKDZFRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2C=CSC2=N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671284 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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